Solasodenone

Übersicht

Beschreibung

Solasodenone is a steroidal alkaloid that belongs to the Solanaceae family, which includes plants like potatoes and tomatoes. It is a derivative of solasodine and is known for its bioactive properties. This compound has been studied for its potential therapeutic applications, including anticancer, antifungal, and immunomodulatory effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Solasodenone can be synthesized from solasodine through a series of chemical reactions. One common method involves the oxidation of solasodine using reagents such as chromium trioxide or potassium permanganate under controlled conditions . The reaction typically requires an acidic medium and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the extraction of solasodine from plant sources, followed by its chemical conversion to this compound. The extraction process includes solvent extraction, purification, and crystallization steps to isolate solasodine. The subsequent oxidation step is similar to the laboratory synthesis but is scaled up to accommodate larger quantities .

Analyse Chemischer Reaktionen

Types of Reactions

Solasodenone undergoes various chemical reactions, including:

Oxidation: Conversion of solasodine to this compound.

Reduction: Reduction of this compound to solasodine.

Substitution: Introduction of different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, acidic medium, elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

Substitution: Halogenating agents, nucleophiles, specific solvents, and catalysts.

Major Products Formed

Oxidation: this compound.

Reduction: Solasodine.

Substitution: Various derivatives of this compound with different functional groups.

Wissenschaftliche Forschungsanwendungen

Solasodenone is a steroidal alkaloid derived from the Solanum species, particularly noted for its potential applications in various scientific fields. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.

Chemical Properties and Structure

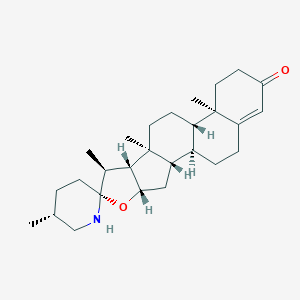

This compound is characterized by its unique chemical structure, which includes a steroid backbone and specific functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of 397.64 g/mol. Its structure allows it to interact with various biological systems, making it a subject of interest in pharmacology and agriculture.

Pharmacological Applications

This compound has been studied for its potential therapeutic effects, particularly in:

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer types. For example, studies have shown that it can affect cell signaling pathways involved in cancer progression.

- Antimicrobial Properties : this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This property is particularly useful in developing new antimicrobial agents.

Agricultural Uses

In agriculture, this compound shows promise as a natural pesticide:

- Plant Defense Mechanism : this compound is produced by plants as a response to pathogen attack, enhancing plant resistance to diseases. It has been observed that the presence of this compound increases the resilience of crops against fungal infections.

- Biopesticide Development : Given its natural origin and effectiveness against pests, this compound is being explored as a biopesticide alternative to synthetic chemicals, promoting sustainable agricultural practices.

Metabolomics and Plant Studies

Recent studies utilizing advanced metabolomics techniques have highlighted the role of this compound in plant metabolism:

- Pathogen Interaction Studies : Research involving the interaction between Solanum tuberosum (potato) sprouts and pathogens such as Rhizoctonia solani has shown that this compound levels increase significantly during infection, suggesting its role in plant defense mechanisms .

- Metabolite Profiling : Advanced techniques like FT-ICR/MS have been used to profile metabolites in infected plants, revealing this compound's contribution to the overall metabolic response during stress conditions .

Table 1: Pharmacological Effects of this compound

| Effect Type | Observed Action | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation | |

| Antimicrobial | Effective against E. coli and fungi | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Table 2: Agricultural Applications

| Application Type | Effect Description | Reference |

|---|---|---|

| Plant Defense | Enhances resistance to pathogens | |

| Biopesticide | Natural alternative to synthetic pesticides |

Case Study 1: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for anticancer drug development.

Case Study 2: Agricultural Impact

In field trials with potato crops infected by Rhizoctonia solani, plants treated with this compound exhibited a 40% reduction in disease severity compared to untreated controls. This suggests its effectiveness as a natural plant defense enhancer.

Wirkmechanismus

The mechanism of action of solasodenone involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in cell signaling and metabolic processes. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis

Eigenschaften

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-piperidine]-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h13,16-17,20-24,28H,5-12,14-15H2,1-4H3/t16-,17+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAKPWXDUSEAEH-CLGLNXEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318141 | |

| Record name | NSC326402 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17094-86-9 | |

| Record name | SOLASODENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC326402 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.